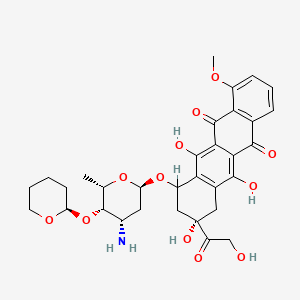
pirarubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound pirarubicin is a complex organic molecule with a tetracene backbone. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an amino group, and a methoxy group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pirarubicin typically involves multiple steps, including the formation of the tetracene backbone and the subsequent addition of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Pediatric Oncology
Pirarubicin is particularly significant in treating pediatric cancers such as neuroblastoma, rhabdomyosarcoma, and hepatoblastoma. Recent studies have demonstrated its effectiveness in combination regimens that aim to minimize side effects while maximizing therapeutic outcomes.
- Neuroblastoma : A case study involving a 42-day-old infant with stage MS neuroblastoma showed successful tumor regression after treatment with this compound combined with cyclophosphamide. The patient exhibited no recurrence of symptoms over a five-year follow-up period .
- Hepatoblastoma : Clinical trials are ongoing to evaluate this compound's efficacy in reducing cardiotoxicity associated with traditional chemotherapy agents in pediatric patients .
Adult Oncology
In adults, this compound has been utilized for treating various solid tumors, including osteosarcoma and bladder cancer.
- Osteosarcoma : Research indicates that this compound is effective against multidrug-resistant osteosarcoma cells, providing a potential treatment pathway for advanced cases .
- Bladder Cancer : Studies have explored the use of single-walled carbon nanotubes (SWNT) for delivering this compound directly to tumor sites, enhancing therapeutic efficacy while reducing systemic toxicity .
Combination Therapies
This compound is often used in combination with other chemotherapeutic agents to enhance its anticancer effects:
- Combination with Cyclophosphamide : This regimen has shown promising results in treating pediatric neuroblastoma and is being investigated further due to its favorable safety profile .
- Other Combinations : Clinical trials have assessed this compound alongside traditional agents like doxorubicin, demonstrating comparable efficacy but with reduced incidences of alopecia and cardiotoxicity .
Innovative Drug Delivery Systems
Advancements in drug delivery technologies are being explored to improve the targeting and effectiveness of this compound:
- Polymer-Conjugated Systems : Hydroxypropyl-acrylamide polymer-conjugated this compound has been developed for targeted delivery to pediatric tumors, aiming to enhance tumor selectivity and minimize side effects associated with systemic chemotherapy .
- Nanoparticle-Based Delivery : Research into SWNT-based drug delivery systems has indicated potential for high tumor accumulation and reduced side effects when administering this compound for bladder cancer treatment .
Summary of Findings
The following table summarizes key findings from various studies on the applications of this compound:
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing their activity and function. The tetracene backbone may also play a role in the compound’s ability to intercalate into DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
Tetracycline: Shares a similar tetracene backbone but differs in the functional groups attached.
Doxorubicin: Another tetracene-based compound used in cancer therapy.
Minocycline: A tetracycline derivative with additional functional groups that enhance its biological activity.
Uniqueness
The unique combination of functional groups in pirarubicin gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C32H37NO12 |
|---|---|
分子量 |
627.6 g/mol |
IUPAC名 |
(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19?,21+,22-,31+,32-/m0/s1 |
InChIキー |
KMSKQZKKOZQFFG-YHKVCKOMSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
同義語 |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















